The compound is classified as a nitrile and an amine derivative, which are functional groups that significantly influence its reactivity and biological activity. Its identification number is 400776-68-3, and it is available for research purposes from chemical suppliers like BenchChem.
The synthesis of 2-(6-Aminopyridin-2-yl)acetonitrile typically involves several methods:
For large-scale production, continuous flow reactors and automated systems can be employed to improve yield and purity while enhancing efficiency. These methods are increasingly used in industrial chemistry to meet demand for specialty chemicals .
The molecular structure of 2-(6-Aminopyridin-2-yl)acetonitrile features:
The presence of both an amino group and a nitrile group allows this compound to participate in various chemical reactions, making it versatile for synthetic applications.
2-(6-Aminopyridin-2-yl)acetonitrile can undergo several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral medium |
Reduction | Lithium aluminum hydride, hydrogen gas | Catalytic conditions |
Substitution | Alkyl halides, acyl chlorides | Base-catalyzed conditions |
The mechanism of action for 2-(6-Aminopyridin-2-yl)acetonitrile primarily involves its interaction with specific molecular targets such as enzymes and receptors:
Data on specific physical constants such as boiling point or density may vary based on experimental conditions and should be referenced from specific studies or supplier data sheets.
The future directions for research involving 2-(6-Aminopyridin-2-yl)acetonitrile are promising, particularly in synthesizing novel heterocyclic compounds with potential biological activities .
2-(6-Aminopyridin-2-yl)acetonitrile (CAS: 1018949-67-1) is a bifunctional heterocyclic compound featuring both an electron-rich aminopyridine ring and a highly reactive nitrile group. This dual functionality enables its use in diverse synthetic transformations, particularly in the construction of nitrogen-containing scaffolds prevalent in pharmaceuticals. The aminopyridine moiety acts as a hydrogen-bond acceptor/donor, facilitating interactions with biological targets, while the cyanomethyl group serves as a linchpin for ring expansion, condensation, and cyclization reactions. For example, it undergoes nucleophilic addition to form imidates or amidines and participates in heterocyclic annulations to yield pyrrolo[3,2-b]pyridines—core structures in kinase inhibitors [2] [8]. Its solid physical form and stability under inert storage conditions (0–8°C) further enhance its utility in multistep syntheses [2] [8]. Commercial availability at 95–97% purity ensures consistent performance in high-throughput medicinal chemistry campaigns, as evidenced by its application in fragment-based drug discovery [2].
The 6-aminopyridin-2-yl scaffold paired with a cyanomethyl substituent confers optimal geometry and electronic properties for targeting ATP-binding sites of kinases. The pyridine nitrogen hydrogen-bonds with kinase hinge residues, while the cyanomethyl group projects into hydrophobic regions, enabling potent inhibition. This motif is integral to overcoming drug resistance in oncology targets, as demonstrated by 2-aminopyridine derivatives that inhibit mutant forms of ROS1 and ALK kinases resistant to Crizotinib [5]. Modifications at the cyanomethyl position—such as hydrolysis to acetic acid (CAS: 1965308-87-5) or esterification (CAS: 68841216)—generate bioisosteres that fine-tune physicochemical properties while retaining kinase affinity [4] [7]. In PAK4 inhibitors, analogous cyanomethylpyridines contribute to allosteric modulation by stabilizing inactive kinase conformations, a strategy employed in clinical candidates like KPT-9274 [6].
Table 1: Key Kinase Inhibitors Derived from 6-Aminopyridin-2-yl Acetonitrile Analogues
Compound | Target Kinases | Therapeutic Application | Structural Role of Motif |
---|---|---|---|
Crizotinib-Resistant Inhibitors | ROS1G2032R, ALKG1202R | NSCLC therapy | Core scaffold for mutant kinase binding [5] |
PAK4 Allosteric Modulators | PAK4 | Pancreatic/breast cancer | Hinge-binding fragment [6] |
VEGFR-2/TIE-2/EphB4 Inhibitors | Angiogenic RTKs | Anti-angiogenesis agents | HBG component [10] |
The synthetic exploration of 2-(6-aminopyridin-2-yl)acetonitrile began in the early 2000s, with early routes relying on palladium-catalyzed cyanation of 2,6-dibromopyridine. A significant advancement came from in situ protection-deprotection strategies that improved yields of the 6-amino derivative by minimizing side reactions [9]. By 2010, Suzuki-Miyaura coupling protocols enabled efficient derivatization, allowing the synthesis of libraries for kinase profiling [5] [10]. Key milestones include:
Table 2: Synthetic Evolution of 2-(6-Aminopyridin-2-yl)acetonitrile
Timeframe | Synthetic Advance | Application Impact |
---|---|---|
Pre-2010 | Halogenation/cyanation of pyridine cores | Enabled gram-scale production [9] |
2010–2020 | Pd-catalyzed cross-coupling | Accelerated fragment library synthesis [10] |
2020–present | Late-stage diversification via nitrile | Generated clinical candidates (e.g., PAK4 inhibitors) [6] |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: